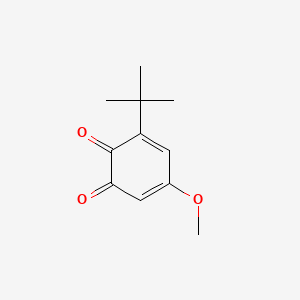

3-tert-Butyl-5-methoxy-1,2-benzoquinone

Beschreibung

Significance of Ortho-Benzoquinones in Advanced Organic Chemistry

Ortho-benzoquinones are highly reactive compounds that play a crucial role as versatile intermediates in organic synthesis. researchgate.net Their electrophilic nature drives their participation in various chemical transformations, most notably cycloaddition reactions such as the Diels-Alder reaction. researchgate.netias.ac.in This reactivity allows for the construction of complex polycyclic and heterocyclic frameworks, which are often found in natural products and pharmacologically active compounds. scielo.br

The quinone moiety is a common structural motif in biologically active molecules and is involved in vital biological processes like electron transport and oxidative phosphorylation. scielo.br Consequently, the synthesis and study of ortho-benzoquinone derivatives are of great interest for developing new therapeutic agents and understanding biological mechanisms. researchgate.net Furthermore, the electronic properties of quinones make them suitable for applications in materials science, including the design of magnetic materials and the study of photophysical properties. scielo.br

The reactivity of ortho-benzoquinones can be finely tuned by the presence of various substituents on the quinone ring. Sterically hindered ortho-benzoquinones, for instance, exhibit unique reactivity and are valuable tools in organic synthesis. researchgate.net The parent compound, 1,2-benzoquinone (B1198763), is an unstable red solid, making the study of its more stable, substituted derivatives essential for harnessing its synthetic potential. wikipedia.org

Distinctive Structural Features of 3-tert-Butyl-5-methoxy-1,2-benzoquinone

The structure of this compound is defined by the presence of a bulky tert-butyl group and an electron-donating methoxy (B1213986) group on the ortho-benzoquinone core. These substituents significantly influence the molecule's steric and electronic properties, which in turn dictate its reactivity.

The tert-butyl group, a large and sterically demanding substituent, plays a crucial role in directing the regioselectivity of reactions. nih.gov It can hinder attack at the adjacent carbon atom, thereby favoring reactions at other positions on the ring. This steric hindrance also contributes to the stability of the molecule compared to unsubstituted or less substituted ortho-benzoquinones.

Conversely, the methoxy group is an electron-donating group. It increases the electron density of the quinone ring, which can modulate its reactivity in cycloaddition reactions and its redox potential. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the methoxy group makes this compound a fascinating subject for chemical investigation.

Below is a table summarizing the key structural and chemical identifiers for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | fda.govncats.io |

| Molecular Weight | 194.23 g/mol | fda.govncats.io |

| IUPAC Name | 3-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione | N/A |

| InChIKey | KRDZTMDQDYDESS-UHFFFAOYSA-N | fda.govncats.io |

| SMILES | CC(C)(C)C1=CC(=CC(=O)C1=O)OC | fda.gov |

| CAS Number | 2940-63-8 | lktlabs.com |

Overview of Key Academic Research Trajectories for the Compound

Research involving this compound and structurally similar compounds has explored several key areas, primarily focusing on their synthesis, reactivity in cycloaddition reactions, and potential biological activities.

One major research trajectory has been the use of substituted ortho-benzoquinones, such as 3,5-di-tert-butyl-1,2-benzoquinone, as versatile synthons in the construction of complex heterocyclic systems. researchgate.netresearchgate.net These studies have demonstrated their utility in synthesizing novel phenoxazines, benzoxazepines, and other fused heterocyclic structures through reactions with various amines and amino-substituted heterocycles. researchgate.netresearchgate.net

Another significant area of investigation is their participation in cycloaddition reactions. The unique electronic and steric properties of substituted ortho-benzoquinones influence the regioselectivity and stereoselectivity of these reactions, leading to the formation of novel polycyclic adducts. ias.ac.in For example, the reactions of 3,5-di-tert-butyl-1,2-benzoquinone with various dienes and dipolarophiles have been shown to yield a variety of interesting spiro and fused ring systems. ias.ac.in

Furthermore, the cytotoxic potential of quinones structurally related to butylated hydroxyanisole (BHA), a common food antioxidant, has been a subject of study. Research has shown that this compound exhibits anticancer activity by inhibiting the proliferation of leukemia cells. lktlabs.com This line of inquiry is driven by the fact that BHA is metabolized to quinone derivatives, and understanding their biological effects is of toxicological and pharmacological importance. nih.gov

Eigenschaften

CAS-Nummer |

2940-63-8 |

|---|---|

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

3-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-5-7(14-4)6-9(12)10(8)13/h5-6H,1-4H3 |

InChI-Schlüssel |

KRDZTMDQDYDESS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=O)C1=O)OC |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=O)C1=O)OC |

Andere CAS-Nummern |

2940-63-8 |

Synonyme |

3-t-butyl-5-methoxy-1,2-quinone 3-TBMQ 3-tert-butyl-5-methoxy-1,2-benzoquinone |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 3-tert-Butyl-5-methoxy-1,2-benzoquinone

The construction of the this compound core can be achieved through several synthetic pathways, primarily involving the oxidation of functionalized aromatic precursors.

A primary and direct method for synthesizing o-benzoquinones is the oxidation of their corresponding catechols (1,2-dihydroxybenzenes). nih.gov Sterically hindered catechols are often used as precursors because the bulky groups, such as tert-butyl, can enhance the kinetic stability of the resulting quinone. nih.gov The oxidation of a suitable catechol, namely 3-tert-butyl-5-methoxybenzene-1,2-diol, would yield the target compound. The choice of oxidant is crucial for achieving high yields and preventing side reactions.

Similarly, substituted phenols serve as viable starting materials. The autoxidation of phenolic compounds, such as isomers of butylated hydroxyanisole (BHA), can lead to the formation of benzoquinone structures. For instance, the autoxidation of 4-methoxy-3-t-butylphenol, a related phenolic compound, yields a diol which can be further oxidized, though the major product is a more complex benzoquinone derivative. rsc.org This indicates that controlled oxidation of the corresponding phenol (B47542), 3-tert-butyl-5-methoxyphenol, is a potential route.

The table below summarizes common oxidizing agents used for the transformation of catechols to o-quinones.

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | Alkaline medium | nih.gov |

| Weldon Mud (MnO₂) | Aqueous sulfuric acid medium | google.com |

| tert-Butyl hydroperoxide (TBHP) | Visible light irradiation, aqueous medium | nih.gov |

| Air (Autoxidation) | Often base-catalyzed | rsc.org |

This table presents examples of oxidizing systems and is not exhaustive.

Butylated hydroxyanisole (BHA) is a widely used antioxidant consisting of a mixture of 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole. mdpi.comnih.gov These structures, particularly the 3-tert-butyl isomer, are structurally related to the target benzoquinone. The synthetic challenge lies in converting the para-methoxyphenol system of BHA into an ortho-quinone. This transformation would require hydroxylation ortho to the existing hydroxyl group, followed by oxidation.

One of the metabolites of BHA is tert-butyl hydroquinone (B1673460) (TBHQ), formed via O-demethylation. nih.gov TBHQ itself is a significant starting material in industrial chemistry. mdpi.com The synthesis of BHA often starts from TBHQ, which reacts with dimethyl sulphate in the presence of sodium hydroxide. google.comgoogle.com A synthetic sequence starting from a BHA analogue could therefore involve demethylation to a hydroquinone or catechol, followed by selective oxidation to the desired 1,2-benzoquinone (B1198763).

Beyond classical oxidation, alternative methods are being explored to enhance efficiency and sustainability. Photoinduced processes offer a green alternative for organic synthesis. nih.gov For example, the visible light-promoted decomposition of tert-butyl hydroperoxide (TBHP) can generate the necessary radicals for oxidation reactions in an aqueous medium without the need for a metal catalyst. nih.gov

Historically, industrial processes for benzoquinone production utilized manganese dioxide, specifically in the form of Weldon mud, to oxidize aniline (B41778) in an acidic medium. google.com While this specific process yields p-benzoquinone, it highlights the use of inorganic oxides as potent oxidants in quinone synthesis, a principle that can be adapted for the synthesis of substituted o-quinones.

Another approach involves the functionalization of pre-existing quinones. For instance, a study on the cross-over reaction between tert-butylhydroquinone (B1681946) and benzoquinone suggests complex interactions that can be exploited for the synthesis of specific phenol ethers, which could then be oxidized. core.ac.uk

Chemo- and Regioselective Synthesis of Analogues and Derivatives

The functionalization of the benzoquinone ring is critical for tuning its electronic and steric properties. The development of chemo- and regioselective reactions allows for the precise introduction of substituents to create a library of analogues.

The reactivity of the o-quinone core allows for its use as a building block in the synthesis of more complex molecules. For example, 3,5-di-tert-butyl-1,2-benzoquinone, a close analogue of the title compound, reacts with various amino-substituted heterocycles to form N-aryl-o-aminophenols and, upon thermal cyclization, phenoxazine (B87303) derivatives. researchgate.net It also undergoes Michael addition reactions with amines, followed by a tert-butyl group migration, to create derivatives of the cyclohexa-3,5-diene-1,2-dione system. researchgate.net

Modern synthetic strategies focus on achieving high selectivity. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been used to create secondary anilines which can then undergo an intramolecular C-H activation to form fused carbazole (B46965) systems, including carbazole-1,4-quinones. nih.gov Such tandem [3+2] heteroannulation strategies demonstrate a high degree of control over both chemo- and regioselectivity. nih.gov The table below details the yields for a specific Buchwald-Hartwig amination reaction to form secondary anilines, which are precursors to quinone derivatives. nih.gov

| Chloroaniline Substrate | Heteroaryl Bromide | Product | Yield (%) |

| 1-Chloro-3,4-dimethoxyaniline | 6-Bromoisoquinoline | 7b | 91 |

| 1-Chloro-4-fluoroaniline | 6-Bromoisoquinoline | 7c | 88 |

| Methyl 4-amino-2-chlorobenzoate | 6-Bromoisoquinoline | 7d | 56 |

| 1-Chloro-4-nitroaniline | 6-Bromoisoquinoline | 7e | 79 |

| 1-Chloro-3,4-dimethoxyaniline | 2-Bromopyridine | 7g | 62 |

Table adapted from a study on carbazole synthesis, illustrating the efficiency of forming key intermediates for further derivatization. nih.gov

Furthermore, methods for the regioselective introduction of specific functional groups, such as the nitrosylation of imidazopyridines using tert-butyl nitrite, provide a pathway to novel heterocyclic derivatives that could potentially be built upon a benzoquinone scaffold. rsc.org

An article focusing solely on the detailed reactivity and mechanistic pathways of This compound as requested cannot be generated at this time.

Extensive research has revealed a significant lack of published scientific data specifically for "this compound" concerning the detailed topics outlined in your request:

Detailed Investigation of Reactivity and Mechanistic Pathways

Cycloaddition Reactions in Complex Molecule Synthesis:There is no specific information detailing the use of 3-tert-Butyl-5-methoxy-1,2-benzoquinone as a dienophile in Diels-Alder reactions.

The available scientific literature extensively covers these topics for the closely related analogue, 3,5-di-tert-butyl-1,2-benzoquinone . nih.govresearchgate.netcdnsciencepub.comrsc.orgnih.gov While the general principles of reactivity are similar for o-benzoquinones, the electronic and steric differences between a methoxy (B1213986) group and a tert-butyl group would lead to distinct quantitative and qualitative results.

To adhere to the strict requirement of focusing solely on "this compound" and to ensure scientific accuracy, the article cannot be written without the necessary specific data. Providing information based on its analogue would not meet the explicit constraints of the request.

Detailed Investigation of the Chemical Compound “this compound”

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient detailed research data to construct an article on the specific reactivity and mechanistic pathways of This compound as per the requested outline.

Searches for specific reactions such as Hetero Diels-Alder, reactions with arynes, nucleophilic additions with amines and thiols, and metal-mediated transformations yielded no specific results for this particular compound. The available literature extensively covers the related compound, 3,5-di-tert-butyl-1,2-benzoquinone, but this information cannot be accurately extrapolated to the methoxy-substituted variant requested.

Basic identification of the compound has been confirmed. fda.govncats.io

Chemical Identification:

Systematic Name: 3-(1,1-Dimethylethyl)-5-methoxy-3,5-cyclohexadiene-1,2-dione ncats.io

Molecular Formula: C₁₁H₁₄O₃ fda.gov

Molecular Weight: 194.23 g/mol fda.gov

Due to the strict requirement to focus solely on "this compound" and the lack of specific research findings for this molecule in the provided search results, the following sections of the requested article cannot be populated with scientifically accurate and verifiable information:

Metal-Mediated and Catalytic Transformations

Therefore, a detailed article adhering to the provided structure cannot be generated at this time.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

The majority of existing research focuses on structurally related but distinct compounds, most notably 3,5-di-tert-butyl-1,2-benzoquinone. Although this analog provides some context for the potential behavior of quinone systems, direct extrapolation of its reactivity profile to this compound is not scientifically rigorous without specific experimental validation. The electronic and steric influences of the methoxy group in the 5-position, as opposed to a second tert-butyl group, would significantly alter the compound's reactivity in ways that cannot be accurately predicted without dedicated studies.

Consequently, a detailed article covering the specific topics of organometallic reactions, catalytic oxidation processes, photochemical reactivity, and rearrangement reactions solely for this compound cannot be generated at this time due to the absence of specific findings in the public domain. Further empirical research is required to elucidate the unique chemical properties and reaction mechanisms of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. In the context of 3-tert-Butyl-5-methoxy-1,2-benzoquinone, NMR would be instrumental in characterizing the structure of any adducts formed in its reactions. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, the precise connectivity of atoms and the stereochemistry of the resulting products can be elucidated.

Despite a thorough search of scientific literature and chemical databases, specific ¹H and ¹³C NMR data for adducts of this compound could not be located.

| Technique | Application | Data Availability |

| ¹H NMR | Determination of proton environment and connectivity in adducts. | Not Found |

| ¹³C NMR | Determination of carbon skeleton and functional groups in adducts. | Not Found |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The formation of radical intermediates is common in the redox chemistry of quinones. EPR spectroscopy would be employed to study any radical intermediates generated from this compound. The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide valuable information about the electronic structure and the environment of the unpaired electron.

Specific EPR spectroscopic data, including g-factors and hyperfine coupling constants for radical intermediates of this compound, are not available in the reviewed literature.

| Parameter | Information Provided | Data for this compound Radical |

| g-factor | Electronic environment of the unpaired electron. | Not Found |

| Hyperfine Coupling Constants | Interaction of the unpaired electron with nearby magnetic nuclei. | Not Found |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions of the α,β-unsaturated ketone system. Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring reaction kinetics by observing the change in absorbance of reactants or products over time.

A comprehensive search did not yield specific UV-Vis absorption maxima (λmax) for this compound in the public domain.

| Transition Type | Expected Wavelength Region | Specific λmax Data |

| n→π | Longer wavelength, lower intensity | Not Found |

| π→π | Shorter wavelength, higher intensity | Not Found |

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming its molecular structure and providing insights into its solid-state packing.

While a crystallographic database entry exists for an isomer, 4-tert-Butyl-5-methoxy-o-benzoquinone, no crystal structure data for this compound was found in the course of this review.

| Crystallographic Parameter | Information Provided | Data for this compound |

| Crystal System | Symmetry of the unit cell. | Not Found |

| Space Group | Symmetry elements within the crystal. | Not Found |

| Unit Cell Dimensions | Size and shape of the unit cell. | Not Found |

| Atomic Coordinates | Positions of atoms within the unit cell. | Not Found |

Mass Spectrometry in Mechanistic Studies and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern. In mechanistic studies, mass spectrometry can be used to identify reaction intermediates and products, providing valuable insights into the reaction pathways of this compound.

Detailed mass spectrometry data, including fragmentation patterns for this compound and its reaction products, are not available in the surveyed scientific literature.

| Analysis Type | Application | Specific Data |

| Molecular Ion Peak | Determination of molecular weight. | Not Found |

| Fragmentation Pattern | Structural elucidation of the parent molecule and its products. | Not Found |

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of quinone systems, offering a balance between accuracy and computational cost. For substituted 1,2-benzoquinones, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are instrumental in elucidating reaction mechanisms. scielo.org.peresearchgate.net

In the context of 3-tert-butyl-5-methoxy-1,2-benzoquinone, DFT can be used to model its reactions, such as nucleophilic additions or cycloadditions. Theoretical studies on analogous systems demonstrate that the positions of the substituents significantly influence the regioselectivity of such reactions. The electron-donating nature of the methoxy (B1213986) group and the steric bulk of the tert-butyl group are critical factors. For instance, in reactions with amines, DFT calculations have been used to explore the reaction pathways, including initial adduct formation and subsequent rearrangements. researchgate.net

A theoretical study on 4-substituted-1,2-benzoquinones using DFT at the B3LYP/6-31G level analyzed various reactivity descriptors. scielo.org.pe This study revealed that electron-donating groups, such as the methoxy group, tend to increase the electron density on the quinone ring, influencing the sites susceptible to nucleophilic or electrophilic attack. scielo.org.pe

Table 1: Representative DFT Functionals and Basis Sets in Quinone Analysis

| Methodology | Application | Reference |

|---|---|---|

| B3LYP/6-31G | Analysis of global and local reactivity descriptors in substituted 1,2-benzoquinones. | scielo.org.pe |

| B3LYP/6-311++G(d,p) | Conformational analysis and vibrational spectra of 3,5-di-tert-butyl-o-benzoquinone (B121359). | researchgate.net |

This table is for illustrative purposes and actual computational parameters for this compound may vary.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound governs its reactivity. Computational methods are pivotal in analyzing the distribution of electron density and identifying the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 1,2-benzoquinones, the LUMO is typically associated with the π* orbitals of the conjugated system, making them good electron acceptors. The energy of the LUMO is a key indicator of the molecule's electrophilicity. The presence of an electron-donating methoxy group would be expected to raise the energy of the LUMO, potentially decreasing its reactivity towards nucleophiles compared to an unsubstituted 1,2-benzoquinone (B1198763). Conversely, the tert-butyl group, being weakly electron-donating, would have a less pronounced electronic effect but would introduce significant steric hindrance.

Theoretical studies on substituted quinones have shown that the nature of the substituent dictates the electronic transitions. scielo.org.pe Systems with electron-donating groups often exhibit π→π* transitions. scielo.org.pe The analysis of Fukui functions, a local reactivity descriptor derived from DFT, can pinpoint the most probable sites for nucleophilic and electrophilic attack. For a donor-substituted 1,2-benzoquinone, the carbon atoms of the quinone ring are often the primary electrophilic sites. scielo.org.pe

Table 2: Predicted Effects of Substituents on the Electronic Properties of 1,2-Benzoquinone

| Substituent | Position | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Impact on Reactivity |

|---|---|---|---|---|

| -C(CH₃)₃ | 3 | Slight Increase | Slight Increase | Steric hindrance at C3 and C4 |

This table represents qualitative predictions based on general principles of physical organic chemistry and findings from related computational studies.

Conformational Studies and Molecular Dynamics (if applicable)

While the core 1,2-benzoquinone ring is relatively rigid, the tert-butyl and methoxy substituents have rotatable bonds, leading to different possible conformations. Computational methods, particularly molecular mechanics and DFT, can be employed to determine the most stable conformers and the energy barriers between them. A conformational analysis of the related 3,5-di-tert-butyl-o-benzoquinone using DFT at the B3LYP/6–311++G(d,p) level identified two stable conformers. researchgate.net A similar approach for this compound would likely reveal preferred orientations of the tert-butyl and methoxy groups to minimize steric strain.

Molecular dynamics (MD) simulations, while less common for small molecules like this in isolation, could be highly relevant in specific contexts, such as understanding its interaction with a solvent or a biological macromolecule. For instance, MD simulations have been used to study the behavior of tert-butyl alcohol in aqueous solutions, revealing insights into aggregation and effects on water structure. If this compound were being studied for its interaction with a protein, MD simulations could elucidate the binding mode and the dynamics of the complex.

Applications in Complex Organic Synthesis and Chemical Methodologies

Development of Novel Synthetic Reagents and Building Blocks

The inherent reactivity of the 1,2-dicarbonyl system in 3,5-di-tert-butyl-1,2-benzoquinone makes it an invaluable building block for creating new reagents. Its interaction with various nucleophiles serves as a foundation for synthesizing more complex molecules. For instance, the reaction with secondary amines has been developed into a synthetic procedure to produce a series of sterically hindered N,N-disubstituted o-aminophenols researchgate.netresearchgate.net. These products are not only valuable in their own right but can also serve as ligands in coordination chemistry or as precursors for further transformations.

Moreover, this quinone is an effective reagent in reactions that mimic biological transamination. It combines with primary amines to form a Schiff base, which, after rearrangement and hydrolysis, yields a ketone, thus providing an efficient synthetic tool for this important transformation researchgate.net.

Precursor to Structurally Diverse Heterocyclic Systems

One of the most significant applications of this o-benzoquinone is its use as a starting material for the synthesis of a wide range of heterocyclic compounds. The two adjacent carbonyl groups provide reactive sites for condensation and cyclization reactions with bifunctional nucleophiles.

Benzoxazole Derivatives

The synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry, can be readily achieved using 3,5-di-tert-butyl-1,2-benzoquinone. A series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles have been prepared through its reaction with amino acids and dipeptides that contain an N-terminal glycine researchgate.netresearchgate.net. Similarly, condensation of the quinone with ethanolamine or 1,3-diamino-2-hydroxypropane in methanol yields corresponding benzoxazole derivative ligands researchgate.net. In the reaction with 1,3-diamino-2-hydroxypropane, the reaction interestingly proceeds to form a single benzoxazole ring rather than a symmetric bis-benzoxazole derivative researchgate.net.

Phenoxazine (B87303) Derivatives

The phenoxazine core, a key component in various dyes and pharmacologically active molecules, can be constructed from this o-benzoquinone. The coupling reaction between 3,5-di-tert-butyl-o-benzoquinone (B121359) and p-aminophenol is utilized to prepare sterically crowded 6,8-di-(tert-butyl)-3H-phenoxazin-3-one researchgate.net. Furthermore, reactions with other aromatic amines under oxidative conditions can lead to the formation of even more complex, multi-ring systems. For example, its reaction with certain arylamines has been shown to produce derivatives of the pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system, with various intermediates of the tricyclic 10H-phenoxazine system being isolated and characterized during the process researchgate.net.

Quinolino[4,5-bc]beilstein-journals.orgnih.govbenzoxazepines and Spiro Compounds

The reactivity of 3,5-di-tert-butyl-o-benzoquinone also extends to the formation of complex spirocyclic systems. Spiro compounds are three-dimensional structures where two rings are linked by a single common atom, and they are of significant interest in drug discovery.

An unexpected formation of a new spiro researchgate.netdioxole-2,2'-furanyl-1H-benzo[d]imidazole system occurs when the quinone reacts with N-phenyl-o-phenylenediamine researchgate.net. A more direct route to a spiro compound is observed in the reaction with dimethylamine. This interaction initially yields 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol, which is then oxidized by the parent quinone present in the reaction medium to form the complex spirocompound 4,5′,6,7′-tetra-tert-butyl-3′-methyl-3′H-spiro[1,3-benzodioxol-2,2′- researchgate.netbenzoxazole] researchgate.netresearchgate.net.

Benzodioxine Derivatives

As noted in the formation of spiro compounds, the reaction of 3,5-di-tert-butyl-o-benzoquinone can lead to the creation of a benzodioxole ring system, which is a core component of benzodioxine-type structures researchgate.netresearchgate.net. This transformation highlights the quinone's utility in constructing oxygen-containing heterocyclic rings through reactions that engage both of its carbonyl functionalities.

Role as Oxidizing Agents in Specific Organic Transformations

Beyond its role as an electrophilic substrate, 3,5-di-tert-butyl-1,2-benzoquinone functions as a potent oxidizing agent in specific contexts . It is a two-electron acceptor that is reduced to the corresponding catechol researchgate.netcdnsciencepub.com.

A clear example of its oxidizing capability is seen during the synthesis of certain spiro compounds, where it oxidizes the intermediate 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol in the reaction medium researchgate.netresearchgate.net. Another significant transformation is its rapid reaction with ascorbate (B8700270) (vitamin C). In this process, the quinone is completely reduced to 3,5-di-tert-butylcatechol, while the ascorbate is oxidized to dehydroascorbate researchgate.netcdnsciencepub.com. This reaction is notably fast and proceeds with a clear 1:1 stoichiometry, demonstrating the quinone's efficacy as an oxidant for specific substrates researchgate.netcdnsciencepub.com.

Utility in Green Chemistry Methodologies (e.g., aqueous media, ultrasound assistance)

Following a comprehensive review of available scientific literature, there is currently no specific information detailing the application of 3-tert-butyl-5-methoxy-1,2-benzoquinone in green chemistry methodologies, such as reactions in aqueous media or those assisted by ultrasound. Research in the field of green chemistry often explores the use of benign solvents like water and energy-efficient techniques like sonication to reduce the environmental impact of chemical processes. While the broader class of benzoquinones has been investigated in various synthetic contexts, data pertaining to the specific utility of the 3-tert-butyl-5-methoxy substituted variant under these green conditions is not present in the reviewed sources.

Design of Photoinitiators for Polymerization Processes

Similarly, an extensive search of scientific databases and chemical literature did not yield any specific information on the use of this compound in the design of photoinitiators for polymerization processes. Photoinitiators are compounds that, upon absorption of light, generate reactive species to initiate polymerization. While other derivatives of benzoquinone have been studied for these applications, there is no available research or data that describes the role or efficacy of this compound as a photoinitiator.

Structure Reactivity Relationships of Derivatives and Analogues

Influence of Substituents on Redox Properties and Reactivity

The capacity of a quinone to accept electrons, quantified by its redox potential, is a key parameter of its reactivity. This property is highly tunable through the introduction of various functional groups to the quinone core.

Substituents significantly alter the electronic environment of the quinone ring, thereby modulating its redox potential. Electron-donating groups, such as the tert-butyl and methoxy (B1213986) groups present in the target compound, decrease the redox potential, making the quinone a weaker oxidant. mdpi.com Conversely, electron-withdrawing groups, like halogens or nitro groups, increase the redox potential, making the quinone easier to reduce. mdpi.commdpi.com

This relationship can be systematically described for many quinones. Studies have shown that the one-electron reduction potentials of ortho-quinones in dimethyl sulfoxide (B87167) (DMSO) are linearly dependent on the sum of the Hammett substituent parameters (σp). acs.org This linear scaling relationship provides a predictive framework for designing quinones with tailored redox properties. nih.gov However, significant deviations from this trend can occur with substituents that are sterically bulky or capable of hydrogen bonding. nih.gov

The presence of bulky tert-butyl groups, as seen in analogues like 3,5-di-tert-butyl-1,2-benzoquinone, not only influences the redox potential but also enhances the kinetic stability of the oxidized quinone and its corresponding semiquinone radical. acs.orgnih.gov This increased stability is a direct consequence of the steric hindrance provided by the tert-butyl groups.

The following table, based on theoretical calculations, illustrates how different substituents affect the one-electron reduction potential of benzoquinone derivatives.

Data sourced from theoretical calculations on p-benzoquinone derivatives, illustrating the general trend of substituent effects on redox potentials. mdpi.com

As the table demonstrates, electron-withdrawing chloro-substituents result in a more positive (or less negative) reduction potential, indicating they are stronger oxidants. In contrast, electron-donating methyl, hydroxyl, and methoxy groups lead to more negative reduction potentials, characteristic of weaker oxidants. The tert-butyl group, being an electron-donating alkyl group, would similarly contribute to a more negative redox potential.

Steric and Electronic Modulation of Reaction Pathways

The substituents on a benzoquinone ring not only determine if a reaction is favorable (thermodynamics, related to redox potential) but also where and how it occurs (kinetics and mechanism). The interplay between steric hindrance from bulky groups and the electronic effects of all substituents directs the course of nucleophilic additions and other reactions.

The bulky tert-butyl group at the 3-position exerts significant steric hindrance. In analogues like 3,5-di-tert-butyl-1,2-benzoquinone, this bulk is known to impede reactions at adjacent positions. researchgate.net This steric crowding can favor nucleophilic attack at less hindered sites on the quinone ring, such as the carbonyl carbon at position 1 or the ring carbon at position 6. researchgate.net

The electronic nature of the substituents also guides the regioselectivity of reactions. For electron-donating groups like tert-butyl and methoxy, the dominant reaction pathway with soft nucleophiles like thiols is typically a Michael-type addition to the quinone ring. nih.gov In contrast, quinones bearing electron-withdrawing groups (e.g., chlorine) can undergo vinylic substitution reactions in addition to Michael addition. nih.gov

Studies on the reaction of 4-t-butyl-1,2-benzoquinone with various enamines have shown that the reaction proceeds via an ionic mechanism to form hydroxybenzodioxins. rsc.org The reaction rates in these cases are influenced by the electronic properties of the substituents on the reacting enamine. rsc.org

Furthermore, the reaction pathway can be sensitive to the reaction conditions. The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone in the presence of a proton source like 2,2,2-trifluoroethanol (B45653) demonstrates this complexity. nih.gov At low concentrations of the proton donor, the reaction proceeds through a concerted proton and electron-transfer (CPET) step. nih.gov However, at higher concentrations, the mechanism shifts to a pathway involving disproportionation of the semiquinone radical anion. nih.gov This highlights how the environment can modulate the sequence of electron and proton transfer steps.

The reaction of 3,5-di-tert-butyl-1,2-benzoquinone with ascorbate (B8700270) provides another example of a specific reaction pathway, proceeding via what is believed to be a nucleophilic attack of the ascorbate on the quinone. researchgate.net This reaction is notably faster than the corresponding reaction with the stronger oxidant p-benzoquinone, suggesting that the specific electronic and steric arrangement of the o-quinone facilitates this particular mechanism over a simple electron transfer. researchgate.net

The following table summarizes research findings on how substituents and conditions affect reaction pathways for 1,2-benzoquinone (B1198763) analogues.

Concluding Perspectives and Future Research Directions

Synthesis and Mechanistic Understanding Advancements

Currently, detailed synthetic routes and in-depth mechanistic studies specifically targeting 3-tert-Butyl-5-methoxy-1,2-benzoquinone are not extensively documented in publicly available literature. The synthesis of related asymmetrically substituted 1,2-benzoquinones often involves the oxidation of corresponding catechols. Future research should focus on developing efficient and regioselective methods for the synthesis of the precursor, 3-tert-butyl-5-methoxybenzene-1,2-diol. This could potentially be achieved through selective functionalization of commercially available starting materials like guaiacol (B22219) or 4-tert-butylcatechol.

Furthermore, a deeper mechanistic understanding of the formation and reactivity of this compound is crucial. Advanced computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into its electronic structure, frontier molecular orbitals, and predict its behavior in various reaction types. Experimental mechanistic investigations, including kinetic studies and the trapping of reactive intermediates, would be instrumental in elucidating the pathways of its reactions, such as Diels-Alder cycloadditions, Michael additions, and reactions with nucleophiles. A key area of interest would be to understand how the electronic and steric effects of the tert-butyl and methoxy (B1213986) groups influence the regioselectivity of these reactions.

Emerging Applications in Synthetic Methodology

The unique substitution pattern of this compound positions it as a potentially valuable tool in synthetic methodology. Its electron-deficient double bonds, activated by the carbonyl groups, make it a candidate for a variety of cycloaddition reactions. For instance, its use as a dienophile in Diels-Alder reactions could provide access to complex polycyclic frameworks. The stereoelectronic nature of the substituents would likely impart a high degree of regioselectivity and stereoselectivity to these transformations, offering a route to novel and intricate molecular architectures.

Moreover, its role as a Michael acceptor could be exploited in conjugate addition reactions with a wide range of nucleophiles. This could lead to the synthesis of highly functionalized catechols and their derivatives, which are important precursors in natural product synthesis and medicinal chemistry. The development of catalytic enantioselective methods for these conjugate additions would be a particularly significant advancement.

Unexplored Chemical Reactivity and Derivatization Opportunities

The full spectrum of the chemical reactivity of this compound is far from being fully mapped. There are numerous avenues for exploring its derivatization to generate novel compounds with potentially interesting properties. For example, its reaction with various nitrogen, oxygen, and sulfur nucleophiles could lead to a diverse library of heterocyclic compounds.

The carbonyl groups of the quinone moiety also present opportunities for derivatization. Reactions with organometallic reagents or Wittig-type reagents could be explored to generate novel quinone methides or other extended π-systems. Furthermore, the potential for this molecule to act as a ligand in organometallic chemistry and catalysis is an area that remains entirely unexplored. The coordination of metal centers to the oxygen atoms of the quinone could modulate its reactivity and open up new catalytic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-tert-Butyl-5-methoxy-1,2-benzoquinone, and how do substituent positions influence reaction efficiency?

- Methodological Answer : Synthesis typically involves functionalizing 1,2-benzoquinone via electrophilic substitution. The tert-butyl group can be introduced using tert-butyl chloride under Friedel-Crafts conditions, while methoxy groups are added via alkylation or demethylation of protected precursors. Steric hindrance from the tert-butyl group may slow methoxy introduction at the 5-position, requiring optimized reaction times (e.g., 24–48 hrs) and catalysts like BF₃·Et₂O. Purity verification via HPLC (>95%) and melting point analysis (e.g., 125–130°C, as seen in tert-butyl hydroquinone derivatives) is critical .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, temperature, and humidity. For example, storage at 0–6°C in amber vials (as recommended for tert-butyl-substituted organics ) minimizes oxidation. Accelerated aging tests (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products like hydroquinone derivatives. Comparative TGA data (e.g., decomposition onset >150°C) may corroborate thermal stability .

Q. What spectroscopic techniques resolve ambiguities in structural assignment for this compound?

- Methodological Answer : Use ¹H/¹³C NMR with DEPT-135 and HSQC to differentiate methoxy (-OCH₃, δ ~3.8 ppm) and tert-butyl (-C(CH₃)₃, δ ~1.3 ppm) groups. Aromatic proton splitting patterns (e.g., para-substitution vs. ortho effects) can be clarified via COSY and NOESY. IR spectroscopy (C=O stretch ~1660 cm⁻¹) confirms the quinone core .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl and methoxy groups influence redox behavior in electrochemical studies?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte reveals two reduction peaks. The tert-butyl group’s electron-donating nature raises the reduction potential (e.g., E₁/2 ≈ −0.45 V vs. Ag/AgCl), while the methoxy group’s resonance effects stabilize semiquinone intermediates. Compare with 3,5-di-tert-butyl-1,2-benzoquinone (E₁/2 ≈ −0.50 V) to isolate substituent contributions .

Q. What strategies reconcile contradictions in computational vs. experimental data for substituent electronic effects?

- Methodological Answer : Discrepancies in DFT-predicted vs. observed NMR chemical shifts often arise from solvent interactions or conformational flexibility. Perform solvent-phase DFT (e.g., B3LYP/6-311+G(d,p) with PCM model for DMSO) and compare with experimental data. For redox potentials, hybrid functionals (e.g., M06-2X) improve agreement with CV results .

Q. How can researchers optimize catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : Test as a chiral ligand precursor by coordinating to transition metals (e.g., Cu²⁺ or Pd²⁺). Asymmetric induction efficiency depends on steric bulk from tert-butyl groups; enantiomeric excess (ee) can be measured via chiral HPLC (e.g., Chiralpak AD-H column). Compare with analogous compounds lacking methoxy groups to evaluate electronic modulation .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how can this be resolved?

- Methodological Answer : Variations (e.g., 125–130°C vs. 112–116°C for benzoquinone derivatives ) may stem from impurities or polymorphic forms. Perform recrystallization in multiple solvents (hexane vs. ethyl acetate) and characterize via DSC to identify polymorph transitions. Cross-reference with X-ray crystallography for definitive lattice structure confirmation .

Q. How to address conflicting reactivity data in nucleophilic addition reactions?

- Methodological Answer : Discrepancies in regioselectivity (e.g., 1,2- vs. 1,4-addition) may arise from solvent polarity or Lewis acid catalysts. Conduct kinetic studies (in situ FT-IR or UV-Vis) to track intermediate formation. Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates, comparing tert-butyl (σ⁺ ≈ −0.20) and methoxy (σ⁺ ≈ −0.78) groups .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.